Unique 2-Propyl-3-Methyl-4-Nitro Substitution Pattern
3-Methyl-4-nitro-2-propyl-1H-indole possesses a tri-substituted indole scaffold (3-methyl, 4-nitro, 2-propyl) that is structurally distinct from commonly available nitroindole building blocks. The most relevant comparators are 3-methyl-4-nitro-1H-indole (CAS 134271-94-6), which lacks the 2-propyl chain; 4-nitroindole (CAS 205-530-8), which lacks both alkyl groups; and 5-nitroindole (CAS 6146-52-7), a positional isomer with the nitro group at the 5-position rather than the 4-position . No direct head-to-head quantitative comparative data (e.g., IC₅₀ values, selectivity ratios, reaction yields) were identified in the peer-reviewed literature for this specific compound. The differentiation is therefore based on established class-level structure-activity principles rather than direct experimental comparison [1].
| Evidence Dimension | Structural substitution pattern and substituent positioning |
|---|---|
| Target Compound Data | 3-methyl, 4-nitro, 2-propyl substituents (molecular weight: 218.25 g/mol, formula: C₁₂H₁₄N₂O₂) |
| Comparator Or Baseline | 3-Methyl-4-nitro-1H-indole: 3-methyl, 4-nitro only (no 2-propyl); 4-Nitroindole: 4-nitro only (no alkyl groups); 5-Nitroindole: 5-nitro positional isomer (different electronic distribution) |
| Quantified Difference | Not applicable — no direct comparative quantitative data available |
| Conditions | Structural comparison based on chemical structure databases and synthetic literature |
Why This Matters
For procurement decisions in synthetic chemistry and medicinal chemistry campaigns, the unique 2-propyl-3-methyl-4-nitro substitution pattern offers a distinct starting point for building chemical libraries that explore lipophilic and steric contributions not accessible with simpler nitroindole scaffolds.
- [1] Somei M. et al. The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles Carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemical and Pharmaceutical Bulletin, 1981, 29(3), 726-738. View Source
